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Compound of Interest

Compound Name: 2-Azacyclononanone

Cat. No.: B145865 Get Quote

Topic: Use of 2-Azacyclononanone in Medicinal Chemistry Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactams, or cyclic amides, are a cornerstone of many therapeutic agents. While β-lactams,

with their four-membered ring, are renowned for their role in antibiotics like penicillins and

cephalosporins, larger lactam rings are also present in a variety of biologically active

compounds.[1] Medium-sized rings (8-11 membered) and macrocyclic lactams (12+

membered) are recognized for their potential in medicinal chemistry, offering unique

conformational properties that can be exploited for target binding.[2][3] 2-Azacyclononanone,

also known as capryllactam, is a nine-membered lactam that serves as a versatile chemical

building block.[4] Although it is a known chemical entity, its application as a central scaffold in

medicinal chemistry is not as widely documented as that of smaller lactams. These application

notes aim to provide a framework for researchers interested in exploring the potential of the 2-
azacyclononanone scaffold in drug discovery.
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Property Value

CAS Number 935-30-8

Molecular Formula C₈H₁₅NO

Molecular Weight 141.21 g/mol

Appearance White to off-white solid

Melting Point 74-76 °C

Solubility Soluble in methanol and chloroform

Note: Data sourced from publicly available chemical databases.

Application Notes
The 2-azacyclononanone scaffold presents an interesting starting point for the design of novel

therapeutic agents. Its nine-membered ring offers a degree of flexibility that is intermediate

between smaller, more rigid rings and larger, more floppy macrocycles. This conformational

feature could be advantageous for binding to protein targets with complex topographies. The

lactam functionality provides a key hydrogen bond donor and acceptor, while the ring itself can

be functionalized at various positions to explore structure-activity relationships (SAR).

Potential therapeutic areas for 2-azacyclononanone-based scaffolds could include, but are not

limited to:

Enzyme Inhibitors: The scaffold could be elaborated to present functional groups that interact

with the active sites of enzymes such as proteases, kinases, or hydrolases.

Receptor Modulators: Derivatives could be designed to bind to G-protein coupled receptors

(GPCRs) or ion channels, where the conformational flexibility of the nine-membered ring

might allow for optimal ligand-receptor interactions.

Antimicrobial Agents: While not a β-lactam, the lactam moiety is a key feature in many

antibacterial agents. Exploration of 2-azacyclononanone derivatives for antibacterial or

antifungal activity could be a fruitful area of research.
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Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of

2-azacyclononanone derivatives.

Protocol 1: Synthesis of N-Substituted 2-
Azacyclononanone Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of 2-
azacyclononanone.

Materials:

2-Azacyclononanone

Sodium hydride (NaH) or other suitable base

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

Alkyl halide or aryl halide (e.g., benzyl bromide, substituted iodobenzene)

Palladium catalyst and ligand (for N-arylation)

Ethyl acetate, hexane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium

sulfate

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

To a solution of 2-azacyclononanone (1.0 eq) in anhydrous DMF under an inert atmosphere

(e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

Allow the reaction mixture to stir at room temperature for 30 minutes.

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture. For N-arylation, a

palladium-catalyzed cross-coupling reaction would be employed, which requires a specific

catalyst and ligand system and typically higher temperatures.
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Stir the reaction at room temperature (for N-alkylation) or elevated temperature (for N-

arylation) and monitor its progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted 2-
azacyclononanone derivative.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Biological Screening
(e.g., Kinase Inhibition Assay)
This protocol provides a template for screening 2-azacyclononanone derivatives for their

ability to inhibit a specific kinase.

Materials:

Purified target kinase

Kinase substrate (e.g., a specific peptide)

Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescent ATP analog

Synthesized 2-azacyclononanone derivatives dissolved in dimethyl sulfoxide (DMSO)

Kinase reaction buffer

96-well plates
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Apparatus for detecting the output signal (e.g., scintillation counter or fluorescence plate

reader)

Procedure:

Prepare a serial dilution of the test compounds (2-azacyclononanone derivatives) in DMSO.

In a 96-well plate, add the kinase reaction buffer, the target kinase, and the test compound at

various concentrations. Include a positive control (known inhibitor) and a negative control

(DMSO vehicle).

Initiate the kinase reaction by adding the kinase substrate and ATP (containing a tracer

amount of [γ-³²P]ATP or a fluorescent analog).

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 30-60

minutes).

Terminate the reaction (e.g., by adding a stop solution or by spotting onto a

phosphocellulose membrane).

Quantify the incorporation of the radioactive phosphate into the substrate or the change in

fluorescence.

Calculate the percentage of inhibition for each compound concentration relative to the

negative control.

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by

50%) by fitting the data to a dose-response curve using appropriate software.

Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured table

to facilitate comparison of the synthesized derivatives.

Table 1: Hypothetical Biological Activity of 2-Azacyclononanone Derivatives
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Compound ID R¹-Substituent R²-Substituent
Target Kinase
IC₅₀ (µM)

Antibacterial
MIC (µg/mL)
vs. S. aureus

AZA-001 H H >100 >128

AZA-002 Benzyl H 5.2 64

AZA-003 4-Chlorobenzyl H 1.8 32

AZA-004 H Phenyl 25.6 >128

AZA-005 Benzyl Phenyl 0.9 16

Control Staurosporine 0.01 N/A

Control Vancomycin N/A 1

This table is a template for data presentation and does not represent actual experimental

results.

Visualizations
Workflow for the Development of 2-Azacyclononanone-
Based Scaffolds
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Caption: A general workflow for the synthesis, screening, and optimization of 2-
azacyclononanone derivatives.

Conclusion

While the medicinal chemistry applications of 2-azacyclononanone are not yet extensively

explored in the public literature, its structural features suggest that it could serve as a valuable

and novel scaffold for the development of new therapeutic agents. The provided protocols and

workflow offer a foundational guide for researchers to begin investigating the potential of this

and other medium-ring lactam systems in drug discovery. Further research is warranted to

synthesize and evaluate diverse libraries of 2-azacyclononanone derivatives to uncover their

biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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